(6Z)-6-(2-methoxybenzylidene)-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
Description
The compound (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic molecule that belongs to the class of triazolothiazoles
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(6Z)-6-[(2-methoxyphenyl)methylidene]-3-(3-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H15N3O2S/c1-12-6-5-8-14(10-12)17-20-21-19-22(17)18(23)16(25-19)11-13-7-3-4-9-15(13)24-2/h3-11H,1-2H3/b16-11- |
InChI Key |
HKTBVPANTREJOF-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=CC=C4OC)/S3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2C(=O)C(=CC4=CC=CC=C4OC)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with a thioamide under acidic conditions to yield the triazolothiazole core structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the triazole ring can yield dihydro derivatives, which may have different chemical properties and applications.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro triazolothiazole derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its derivatives are being explored as potential treatments for various diseases, including infections and cancer. The compound’s ability to modulate biological pathways makes it a promising candidate for further development.
Industry
In the industrial sector, (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity is linked to the inhibition of enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-6-[(2-HYDROXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
- (6Z)-6-[(2-CHLOROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
- (6Z)-6-[(2-NITROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
Uniqueness
The uniqueness of (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
